Diosbulbin B

描述

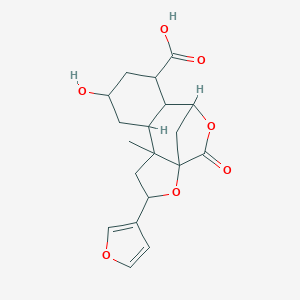

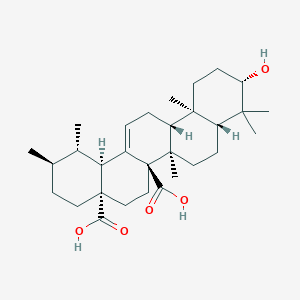

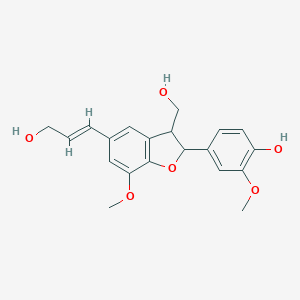

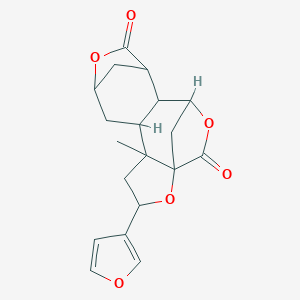

Diosbulbin B 是一种二萜内酯化合物,主要存在于薯蓣属植物薯蓣(Dioscorea bulbifera L.)的块茎中,俗称“空气薯”。该化合物以其显著的药理活性而闻名,包括抗肿瘤和抗炎特性。 它还与肝毒性和其他毒性作用有关 .

科学研究应用

作用机制

Diosbulbin B 通过几种机制发挥作用:

生化分析

Biochemical Properties

Diosbulbin B interacts with various enzymes, proteins, and other biomolecules. It requires metabolic activation for inducing liver injury . Protein covalent binding of an electrophilic reactive intermediate of this compound is considered to be one of the key mechanisms of cytotoxicity . The reactive metabolites of this compound are formed by the action of CYP3A4/5, 2C9, and 2C19 enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to hinder the progression of non-small cell lung cancer (NSCLC) both in vitro and in vivo settings at a no-observed-adverse-effect concentration (NOAEC) and a safe dosage . Specifically, this compound induced significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The molecular mechanism underlying toxicity in mouse lung cells is the this compound-mediated inhibition of fatty acid β-oxidation, partial glycolysis, and the TCA cycle . This compound treatment can also compensate for the low Adenosine triphosphate (ATP) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the crosslink showed time- and dose-dependence in animals given this compound . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound (12.5 μM) downregulated PD-L1 to activate NLRP3-mediated pyroptosis, and inhibited cancer stem cells (CSCs) properties, to sensitize cisplatin-resistant gastric cancer (GC) cells to cisplatin .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathway of this compound involves the action of CYP3A4/5, 2C9, and 2C19 enzymes . This compound is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH .

Transport and Distribution

It is known that this compound is metabolized to a cis-enedial intermediate which reacts with protein to form protein covalent binding and induces hepatotoxicity .

Subcellular Localization

It is known that this compound can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells , suggesting that it may have significant effects on the cell cycle and apoptosis pathways.

准备方法

合成路线和反应条件

Diosbulbin B 可以通过各种涉及呋喃部分的化学反应合成。一种常见的方法是使用细胞色素 P450 酶催化薯蓣属植物薯蓣(Dioscorea bulbifera L.)的提取物形成反应性中间体。 提取物 。合成路线通常包括氧化、还原和环化等步骤,以形成含呋喃的二萜内酯结构。

工业生产方法

This compound 的工业生产涉及从薯蓣属植物薯蓣(Dioscorea bulbifera L.)中提取和纯化该化合物。 该过程包括溶剂提取、色谱和结晶,以获得高纯度的 this compound .

化学反应分析

反应类型

Diosbulbin B 会发生几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

相似化合物的比较

类似化合物

Diosbulbin C: 另一种存在于薯蓣属植物薯蓣(Dioscorea bulbifera L.)中的二萜内酯,具有类似的抗肿瘤特性,但毒性谱不同.

Diosbulbin D: 一种相关的化合物,与 Diosbulbin B 相比,具有不同的药理活性,且肝毒性较低.

独特性

This compound 的独特性在于其强大的抗肿瘤和抗炎活性,以及其明显的肝毒性。 呋喃部分的存在是其生物活性和毒性的关键因素 .

属性

IUPAC Name |

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。